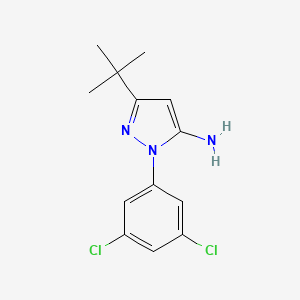

5-Tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-ylamine

Description

Chemical Identity and Structural Features

This compound constitutes a distinctive aminopyrazole derivative with the molecular formula C₁₃H₁₅Cl₂N₃ and a molecular weight of 284.18 grams per mole. The compound is assigned Chemical Abstracts Service registry number 1017781-15-5, establishing its unique chemical identity within the scientific literature. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-(tert-butyl)-1-(3,5-dichlorophenyl)-1H-pyrazol-5-amine, reflecting its structural organization according to standardized naming conventions.

The molecular architecture of this compound centers around a five-membered pyrazole ring system containing two adjacent nitrogen atoms at positions 1 and 2. The structural complexity arises from the specific substitution pattern, featuring a tert-butyl group at the 3-position and a 3,5-dichlorophenyl moiety attached to the nitrogen atom at position 1 of the pyrazole ring. The amino group occupies the 5-position, creating a 3-aminopyrazole framework that exhibits characteristic reactivity patterns associated with this heterocyclic class.

The compound's three-dimensional structure reveals important spatial relationships between the substituents. The tert-butyl group, consisting of a central carbon atom bonded to three methyl groups, provides significant steric bulk that influences both the compound's conformational preferences and its chemical reactivity. The 3,5-dichlorophenyl substituent introduces electron-withdrawing chlorine atoms at the meta positions of the benzene ring, creating an electronic environment that affects the overall electron density distribution within the molecule.

Table 1: Physical and Chemical Properties of this compound

The structural formula reveals the presence of multiple functional groups that contribute to the compound's chemical behavior. The amino group at position 5 of the pyrazole ring provides nucleophilic character, while the electron-withdrawing dichlorophenyl substituent modulates the electron density throughout the aromatic system. The tert-butyl group serves as a sterically demanding alkyl substituent that can influence both the compound's solubility properties and its approach to potential reaction partners.

Spectroscopic characterization techniques, including Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy, provide detailed structural confirmation for this compound. The characteristic chemical shifts and coupling patterns observed in proton Nuclear Magnetic Resonance spectra reflect the unique electronic environment created by the substitution pattern, while Infrared spectroscopy reveals the presence of amino group stretching vibrations and aromatic carbon-carbon stretching modes characteristic of the pyrazole and phenyl ring systems.

Historical Context of Pyrazole Derivatives in Heterocyclic Chemistry

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883 and established the fundamental understanding of this heterocyclic system. This nomenclatorial contribution marked the beginning of systematic investigation into pyrazole derivatives, setting the foundation for the extensive research that would follow in subsequent decades. The early recognition of pyrazole's unique structural features, particularly the presence of two adjacent nitrogen atoms within a five-membered ring, distinguished this heterocycle from other azole systems and highlighted its potential for diverse chemical transformations.

Following Knorr's initial work, German chemist Hans von Pechmann developed a classical synthetic method in 1898 for pyrazole preparation through the reaction of acetylene and diazomethane. This synthetic breakthrough provided researchers with a reliable route to the parent pyrazole structure and opened pathways for the preparation of substituted derivatives. The Pechmann synthesis demonstrated the accessibility of pyrazole systems through cycloaddition chemistry, establishing a precedent for the numerous synthetic methodologies that would emerge over the following century.

The historical progression of pyrazole chemistry reveals increasing sophistication in both synthetic methods and structural understanding. Early investigations focused primarily on fundamental reactivity patterns and basic substitution reactions, gradually evolving to encompass more complex transformations involving multiple functional groups. The recognition that pyrazoles could serve as versatile building blocks for the construction of fused heterocyclic systems emerged as a significant theme in the mid-twentieth century, leading to the development of pyrazolo-fused structures with enhanced biological activity profiles.

The emergence of 3-aminopyrazoles as a distinct subclass within pyrazole chemistry occurred through systematic exploration of amino-substituted derivatives. Researchers recognized that the introduction of amino functionality at specific positions of the pyrazole ring created compounds with unique reactivity profiles, particularly in cyclocondensation reactions leading to fused heterocyclic systems. The 3-aminopyrazole framework became established as a privileged structure in heterocyclic synthesis, providing access to pyrazolo[1,5-a]pyrimidine systems and other condensed heterocycles of pharmaceutical interest.

Table 2: Historical Milestones in Pyrazole Chemistry Development

The development of substituted pyrazole derivatives gained momentum throughout the twentieth century as chemists explored the effects of various substituents on both chemical reactivity and biological activity. The introduction of electron-withdrawing groups such as halogens, electron-donating alkyl groups, and heteroatom-containing substituents provided insights into structure-activity relationships that continue to guide contemporary research. The systematic study of substitution effects revealed that specific substitution patterns could dramatically alter the pharmacological properties of pyrazole derivatives, leading to the development of numerous pharmaceutical agents containing pyrazole cores.

The historical context of pyrazole derivatives demonstrates a progression from fundamental structural studies to sophisticated applications in medicinal chemistry and materials science. Contemporary research builds upon this historical foundation, utilizing advanced synthetic methods and computational tools to design pyrazole derivatives with tailored properties. The compound this compound represents a modern example of this historical evolution, incorporating multiple substituents in a carefully designed arrangement that reflects decades of accumulated knowledge regarding pyrazole structure-activity relationships.

Significance of Substitution Patterns in 3-Aminopyrazole Systems

The substitution patterns observed in 3-aminopyrazole systems exert profound influences on both the chemical reactivity and physical properties of these heterocyclic compounds. Research has demonstrated that the specific positioning and nature of substituents around the pyrazole ring fundamentally alter electron density distribution, steric accessibility, and conformational preferences. In the case of this compound, the combination of a sterically demanding tert-butyl group and an electron-withdrawing dichlorophenyl substituent creates a unique electronic and steric environment that distinguishes this compound from other aminopyrazole derivatives.

The tert-butyl substituent at the 5-position of the pyrazole ring introduces significant steric bulk that affects both intermolecular interactions and the compound's approach to potential reaction partners. This bulky alkyl group consists of a central carbon atom bonded to three methyl groups, creating a roughly spherical shape that occupies considerable three-dimensional space around the pyrazole core. The steric effects of the tert-butyl group influence the compound's solubility characteristics, with increased lipophilicity compared to unsubstituted or methyl-substituted analogues. Additionally, the electron-donating nature of the tert-butyl group contributes to increased electron density at the pyrazole ring, affecting the nucleophilicity of the amino group and the overall reactivity profile.

The 3,5-dichlorophenyl substituent attached to the nitrogen atom represents a significant electron-withdrawing modification that substantially alters the electronic properties of the aminopyrazole system. The two chlorine atoms positioned at the meta positions of the phenyl ring create a symmetrical electron-withdrawing environment that reduces electron density throughout the aromatic system. This electronic effect extends to the pyrazole ring through conjugation, influencing the basicity of the amino group and the overall nucleophilic character of the compound. The chlorine substituents also contribute to enhanced intermolecular interactions through halogen bonding, potentially affecting crystalline packing arrangements and solubility properties.

Table 3: Electronic and Steric Effects of Substituents in this compound

The amino group positioned at the 3-position of the pyrazole ring serves as the primary nucleophilic center within the molecular structure, providing the foundation for various chemical transformations characteristic of 3-aminopyrazole systems. The electron-donating nature of the amino group contributes to increased electron density at this position, making it particularly reactive toward electrophilic species. However, the overall nucleophilicity of the amino group is modulated by the electronic effects of the other substituents, with the electron-withdrawing dichlorophenyl group partially offsetting the electron-donating influence of the tert-butyl substituent.

Substitution pattern effects in 3-aminopyrazole systems extend beyond simple electronic considerations to encompass conformational preferences and tautomeric equilibria. The presence of multiple substituents creates specific conformational constraints that influence the three-dimensional arrangement of functional groups within the molecule. Research has indicated that aminopyrazoles can exist in different tautomeric forms, with the relative stability of these forms being influenced by the nature and positioning of substituents around the ring system. The 3-amino tautomer has been found to be more stable than the 5-amino tautomer in many cases, although the specific substituent pattern can affect this equilibrium.

The significance of substitution patterns in 3-aminopyrazole systems becomes particularly evident when considering structure-activity relationships in biological contexts. Studies have demonstrated that specific substitution patterns can dramatically alter the pharmacological activity of aminopyrazole derivatives, with some patterns leading to enhanced activity while others result in reduced or altered biological effects. The combination of steric and electronic effects created by the substitution pattern in this compound represents a carefully balanced arrangement that may contribute to specific biological or chemical properties distinct from those of other aminopyrazole derivatives.

Contemporary research continues to explore the relationship between substitution patterns and properties in 3-aminopyrazole systems, utilizing computational methods to predict the effects of various substitution combinations. These investigations have revealed that the interplay between electronic and steric effects creates complex property profiles that cannot be easily predicted from individual substituent effects alone. The study of compounds such as this compound contributes to this broader understanding by providing specific examples of how particular substitution patterns translate into observable chemical and physical properties.

Propriétés

IUPAC Name |

5-tert-butyl-2-(3,5-dichlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2N3/c1-13(2,3)11-7-12(16)18(17-11)10-5-8(14)4-9(15)6-10/h4-7H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGKSMYRQUIFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672330 | |

| Record name | 3-tert-Butyl-1-(3,5-dichlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-15-5 | |

| Record name | 3-tert-Butyl-1-(3,5-dichlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Microwave-Assisted Cyclization and Amination

A method reported involves microwave irradiation to accelerate the cyclization and amination processes. For example, reactions conducted in pyridine at elevated temperatures (around 130°C) under pressurized microwave conditions for short durations (20 minutes) have yielded pyrazolo derivatives in high yields (80-87%). This method can be adapted for the preparation of this compound by selecting appropriate precursors bearing tert-butyl and dichlorophenyl substitutions.

- Reaction conditions: Pyridine solvent, 130°C, 17.2 bar pressure, 20 min microwave irradiation.

- Yield: Up to 87% for related pyrazolylamine derivatives.

- Work-up: Evaporation under vacuum, ethanol filtration, recrystallization from DMF/ethanol.

Reflux with Triethyl Orthoformate

Another approach uses triethyl orthoformate as a reagent under reflux conditions for 4 hours to facilitate cyclization and amination. This method is suitable for sulfone intermediates and aminopyrazole derivatives, producing pyrazolo[1,5-a]pyrimidine analogs, which are structurally related.

- Reaction conditions: Reflux with triethyl orthoformate for 4 hours.

- Yield: Moderate to good yields (~70-80%).

- Purification: Filtration and recrystallization.

Copper-Promoted Aminopyrazole Coupling

Copper-catalyzed reactions have been demonstrated to promote the chemoselective dimerization and functionalization of 5-aminopyrazoles. Although these studies focus primarily on dimerization to pyrazole-fused pyridazines and pyrazines, the catalytic system can be adapted for selective amination and substitution reactions pertinent to pyrazolylamines.

- Catalysts: CuCl2 or Cu(OAc)2 with ligands such as 1,10-phenanthroline.

- Oxidants: tert-butyl peroxybenzoate or benzoyl peroxide.

- Base: Sodium carbonate.

- Solvent: Toluene.

- Temperature: 100-130°C.

- Reaction time: 10-12 hours.

- Yields: Moderate (40-79%) depending on substrate and conditions.

- Work-up: Extraction, drying, column chromatography.

This approach allows the introduction of various substituents on the phenyl ring, including chloro groups, making it suitable for synthesizing 3,5-dichloro-phenyl substituted pyrazolylamines.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Microwave-assisted in Pyridine | Pyridine, microwave irradiation, pressurized (17.2 bar) | 130°C | 20 min | 80-87 | Rapid, high yield, suitable for various aminopyrazoles |

| Reflux with Triethyl Orthoformate | Triethyl orthoformate, reflux | ~110°C | 4 hours | ~70-80 | Moderate yield, suitable for sulfone intermediates |

| Cu-Promoted Coupling | CuCl2 or Cu(OAc)2, 1,10-phenanthroline, oxidants, Na2CO3, toluene | 100-130°C | 10-12 hrs | 40-79 | Versatile, allows various substitutions, moderate yield |

Detailed Research Findings

- Microwave irradiation significantly reduces reaction time and improves yield due to efficient energy transfer and pressurized conditions that favor cyclization and amination steps.

- Triethyl orthoformate reflux facilitates the formation of pyrazolo-fused heterocycles by acting as a formylating agent, which can be leveraged for pyrazolylamine synthesis with suitable precursors.

- Copper-catalyzed methods provide a versatile platform for selective C-H and N-H bond functionalization, enabling the introduction of complex substituents such as 3,5-dichloro-phenyl groups on the pyrazole ring. The presence of ligands like 1,10-phenanthroline enhances catalyst stability and selectivity.

- The choice of oxidants (benzoyl peroxide, tert-butyl peroxybenzoate) and bases (Na2CO3) is critical to optimizing reaction efficiency and product purity.

- Purification typically involves solvent extraction, drying over anhydrous sodium sulfate, and chromatographic separation to isolate the target compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

Reduction: Reduction reactions can reduce the nitro groups present in the compound.

Substitution: Substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidation can yield compounds such as 5-tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-one.

Reduction Products: Reduction can produce 5-tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-amine.

Substitution Products: Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-ylamine has been studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

- Case Study : Research published in various journals indicates that derivatives of pyrazole compounds exhibit anti-inflammatory and analgesic properties. This compound could serve as a lead compound for further modifications to enhance efficacy and reduce side effects.

Agrochemical Development

The compound's chlorinated phenyl group enhances its stability and activity in agricultural applications. It may be utilized in the formulation of pesticides or herbicides.

- Research Findings : Studies have shown that similar pyrazole derivatives can act as effective fungicides. The potential use of this compound in agrochemicals could lead to the development of new products with improved safety profiles.

Analytical Chemistry

The compound can be employed as a reference standard in analytical methods such as chromatography or mass spectrometry due to its well-defined chemical structure.

Data Tables

Mécanisme D'action

The mechanism by which 5-Tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-ylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. Further research is needed to elucidate the precise mechanisms.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrazole Core

The compound’s structural analogs differ primarily in the substituents on the pyrazole ring and the phenyl group. Key comparisons include:

Key Observations:

- Steric Effects: The tert-butyl group at position 5 imposes significant steric bulk, which may hinder rotational freedom and reduce conformational flexibility compared to smaller substituents like methyl .

- Synthetic Yields: The synthesis of 5-tert-butyl-2-(3,4-dimethyl-phenyl)-2H-pyrazol-3-ylamine achieved a 90% yield under reflux in ethanol , suggesting that substituent choice (e.g., methyl vs. chloro) may influence reaction efficiency due to electronic or solubility factors.

Crystallographic and Intermolecular Interactions

The dichlorophenyl and tert-butyl groups may promote specific crystal packing patterns. For example:

- Chlorine Interactions: The 3,5-dichloro arrangement could facilitate halogen bonding or Cl···Cl contacts, as observed in other dichlorophenyl-containing crystals .

- Graph Set Analysis: Hydrogen-bonding networks involving the pyrazole NH2 group and chlorine atoms may resemble patterns seen in Etter’s criteria for molecular crystals, though experimental data are needed to confirm this .

Activité Biologique

5-Tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, structural characterization, and biological evaluations of this compound, focusing on its pharmacological potential.

The molecular formula of this compound is , with a molecular weight of approximately 328.18 g/mol. Its structure includes a pyrazole ring substituted with a tert-butyl group and dichlorophenyl moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that derivatives of pyrazole compounds exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown potent antifungal and antibacterial properties. In particular, studies have demonstrated effectiveness against pathogens such as Candida albicans and Cryptococcus neoformans .

- Antitumor Effects : The pyrazole derivatives are being investigated for their potential as anticancer agents. Various studies have reported their ability to inhibit tumor cell proliferation through different mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties : Some analogs have been noted for their anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

- Synthesis and Characterization :

- In Vitro Studies :

| Compound | Antifungal Activity (MIC µg/mL) | Remarks |

|---|---|---|

| This compound | 15 | Effective against both strains tested |

| Analog A | 30 | Moderate activity |

| Analog B | 25 | Enhanced activity compared to control |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-ylamine?

- Methodological Answer : The compound can be synthesized via refluxing stoichiometric equivalents of precursors (e.g., arylhydrazines and β-ketoesters) in ethanol or 1,4-dioxane. For example, a mixture of 3,5-dichlorophenylhydrazine and tert-butyl-substituted β-ketoesters is refluxed for 2–4 hours in ethanol with catalytic acetic acid, followed by purification via recrystallization (DMF-EtOH mixtures) . Triethylamine or pyridine is often used as a base to facilitate cyclization .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm tert-butyl, dichlorophenyl, and pyrazole ring integration .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- FTIR : Confirms functional groups (e.g., NH₂ stretches at ~3300–3400 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Use gloves, goggles, and lab coats to avoid inhalation or skin contact .

- Waste Disposal : Segregate hazardous waste and collaborate with certified disposal services to prevent environmental contamination .

- Ventilation : Perform reactions in fume hoods due to volatile solvents (e.g., ethanol, THF) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalyst Screening : Test bases like N-ethyl-N,N-diisopropylamine or K₂CO₃ to reduce side reactions .

- Temperature Control : Gradual heating (e.g., 0°C → 90°C) minimizes decomposition .

Q. How should contradictions in spectroscopic data be addressed during characterization?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to resolve ambiguous peaks .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated spectra .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify NH₂ group assignments .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based methods (e.g., Amplex Red) to measure inhibition of target enzymes like autotaxin .

- Solubility Studies : Perform HT-Solubility assays in phosphate buffer (pH 7.4) to assess bioavailability .

- Metabolic Stability : Screen with glutathione to predict oxidative metabolism .

Q. How can computational methods aid in studying this compound’s interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability under physiological conditions .

- QSAR Modeling : Develop models to correlate substituent effects (e.g., tert-butyl bulkiness) with activity .

Data Contradiction Analysis Example

Scenario : Discrepancies in ¹H NMR integration ratios for the pyrazole NH₂ group.

- Resolution Steps :

- Repeat Under Dry Conditions : Moisture may cause NH₂ proton exchange, broadening peaks. Use deuterated DMSO for anhydrous NMR .

- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to observe dynamic exchange effects .

- Alternative Techniques : Use LC-MS/MS to confirm purity and rule out byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.